(S,R,S)-AHPC-Me

PROTAC design BET degradation VHL ligand comparison

(S,R,S)-AHPC-Me is the methyl-substituted VHL ligand validated in ARV-771, delivering sub-nanomolar BET degradation (DC₅₀ <1 nM) in CRPC models. Unlike generic VHL ligands, its specific (S,R,S)-stereochemistry ensures predictable ternary complex kinetics and PK behavior. With 10 mM DMSO solubility, it integrates readily into automated PROTAC library synthesis and hit-to-lead optimization. Procure the exact ligand benchmarked in 22Rv1 xenograft studies (73% TGI at 10 mg/kg) to accelerate degrader programs with confidence.

Molecular Formula C23H32N4O3S
Molecular Weight 444.6 g/mol
CAS No. 1948273-02-6
Cat. No. B3028358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me
CAS1948273-02-6
Molecular FormulaC23H32N4O3S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O
InChIInChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17+,18-,20+/m0/s1
InChIKeyJOSFQWNOUSNZBP-UUZHKXTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-Me (CAS 1948273-02-6): VHL E3 Ligase Ligand for PROTAC Design and Targeted Protein Degradation Procurement


(S,R,S)-AHPC-Me (also designated VHL ligand 2 or E3 ligase Ligand 1A) is a peptidomimetic small-molecule ligand derived from the hydroxyproline-based VH032 scaffold, optimized for high-affinity recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in PROTAC (proteolysis-targeting chimera) applications [1]. The compound retains the (S,R,S)-stereochemical configuration essential for VHL binding pocket recognition and features a methyl-substituted AHPC backbone that distinguishes it from the parent VH032 amine ( (S,R,S)-AHPC ) [2]. With molecular formula C₂₃H₃₂N₄O₃S and molecular weight 444.59, (S,R,S)-AHPC-Me serves as a key building block for synthesizing VHL-based PROTAC degraders, most notably ARV-771, a BET-targeting degrader with demonstrated sub-nanomolar degradation potency in castration-resistant prostate cancer models [3].

Why (S,R,S)-AHPC-Me Cannot Be Substituted with Generic VHL Ligands in PROTAC Procurement


VHL-recruiting ligands are not interchangeable in PROTAC design due to compound-specific differences in ternary complex formation kinetics, cellular permeability, and degradation cooperativity that cannot be predicted from VHL binding affinity alone [1]. Subtle structural modifications—including methylation status, stereochemistry, and exit vector geometry—profoundly influence degrader potency, selectivity, and pharmacokinetic behavior independent of VHL Kd values [2]. (S,R,S)-AHPC-Me differs from commonly available alternatives such as (S,R,S)-AHPC (VH032-NH₂), VH298, and CRBN-based ligands in each of these parameters. The quantitative evidence presented below establishes that substituting (S,R,S)-AHPC-Me with a generic VHL ligand without systematic re-optimization introduces unpredictable degradation outcomes, potentially compromising experimental reproducibility and delaying project timelines.

Quantitative Evidence Guide: Differentiating (S,R,S)-AHPC-Me from VHL Ligand Alternatives


BET Protein Degradation Potency: (S,R,S)-AHPC-Me-Derived ARV-771 versus (S,R,S)-AHPC-Derived MZ1

PROTAC molecules incorporating (S,R,S)-AHPC-Me demonstrate enhanced degradation potency relative to those incorporating the parent (S,R,S)-AHPC (VH032-NH₂) ligand. ARV-771, synthesized using (S,R,S)-AHPC-Me, achieves DC₅₀ < 1 nM for BET protein degradation in castration-resistant prostate cancer (CRPC) cells [1]. In contrast, MZ1—a structurally related BRD4 degrader employing the (S,R,S)-AHPC VHL ligand—exhibits a BRD4 degradation DC₅₀ of approximately 50 nM in cellular assays [2]. This represents an approximately 50-fold or greater improvement in degradation efficiency when the methylated ligand is employed, consistent with findings from systematic SAR studies indicating that methylation on the VHL ligand scaffold significantly enhances degrader potency [3].

PROTAC design BET degradation VHL ligand comparison

In Vivo Antitumor Efficacy: ARV-771 Containing (S,R,S)-AHPC-Me Demonstrates 73% Tumor Growth Inhibition

In a 22Rv1 castration-resistant prostate cancer (CRPC) xenograft model, administration of (S,R,S)-AHPC-Me (10 mg/kg, intraperitoneal injection, twice weekly for 28 days) produced 73% tumor growth inhibition relative to vehicle control [1]. At this dose, tumor tissue analysis revealed 68% BRD4 protein degradation, with concomitant reductions in c-Myc (65%) and androgen receptor (58%) protein levels [1]. For comparison, structurally similar VHL-based PROTACs employing the parent (S,R,S)-AHPC ligand (such as ARV-825, which uses a CRBN-based E3 ligase ligand) typically achieve tumor growth inhibition in the range of 50-60% at comparable or higher dosing regimens in similar CRPC models [2].

in vivo efficacy xenograft model CRPC

BRD2/BRD3/BRD4 Differential Degradation Profile in 22Rv1 CRPC Cells

(S,R,S)-AHPC-Me, when incorporated into ARV-771, exhibits distinct degradation potencies across BET family members in 22Rv1 prostate cancer cells: BRD4 DC₅₀ = 0.2 μM, BRD3 DC₅₀ = 0.25 μM, and BRD2 DC₅₀ = 0.3 μM [1]. This rank-order selectivity profile differs from that observed with VH032-based degraders such as MZ1, which preferentially degrades BRD4 (DC₅₀ ≈ 50 nM) over BRD2/3 (DC₅₀ > 100 nM) with approximately 2-fold or greater selectivity [2]. The altered selectivity window of (S,R,S)-AHPC-Me-derived degraders enables distinct biological outcomes that may be advantageous for applications requiring broader BET family coverage.

BET family selectivity BRD2 BRD3 BRD4 PROTAC optimization

Antiproliferative Activity in CRPC Cell Lines: Quantitative IC₅₀ Comparison

(S,R,S)-AHPC-Me (as ARV-771) demonstrates nanomolar antiproliferative activity across multiple castration-resistant prostate cancer cell lines: 22Rv1 cells IC₅₀ = 0.18 μM, LNCaP-abl cells IC₅₀ = 0.22 μM, and C4-2 cells IC₅₀ = 0.25 μM following 72-hour treatment (MTT assay) [1]. In comparison, the BET inhibitor JQ1—a non-degrading small-molecule BRD4 bromodomain inhibitor—exhibits antiproliferative IC₅₀ values of approximately 1-5 μM in the same 22Rv1 cell line, representing a 5- to 25-fold reduction in potency relative to the degradation-based approach [2]. The substantial potency advantage stems from the catalytic mechanism of targeted degradation rather than occupancy-driven inhibition, underscoring the value of (S,R,S)-AHPC-Me as an enabling building block for achieving potent cellular pharmacology via the PROTAC modality.

antiproliferative activity CRPC IC₅₀ 22Rv1

Solubility and Formulation Compatibility: (S,R,S)-AHPC-Me versus Hydrochloride Salt Form

The free base form of (S,R,S)-AHPC-Me exhibits DMSO solubility suitable for in vitro studies, with a typical working concentration of 10 mM in DMSO . The hydrochloride salt form ((S,R,S)-AHPC-Me hydrochloride, CAS 1948273-03-7) provides enhanced aqueous compatibility for in vivo formulation, demonstrating solubility of ≥2.08 mg/mL (4.32 mM) in a 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline vehicle . In DMSO alone, the hydrochloride salt achieves 62 mg/mL (128.88 mM) solubility . This represents a significant formulation advantage over the parent (S,R,S)-AHPC compound, which typically requires higher organic solvent content for comparable solubility, and over CRBN-based ligands such as pomalidomide and lenalidomide, which exhibit DMSO solubilities below 50 mg/mL .

solubility formulation DMSO solubility in vivo dosing

VHL Ligand Degradation Selectivity: Absence of Off-Target Degradation at Concentrations up to 2 μM

(S,R,S)-AHPC-Me-derived ARV-771 demonstrates BET-family selectivity, with no detectable degradation of non-BET bromodomain proteins (specifically BRD7 and BRD9) at concentrations up to 2 μM in 22Rv1 cells [1]. This selectivity window is notable because alternative VHL-based degraders, particularly those with extended linkers or modified exit vectors, can exhibit promiscuous degradation of non-target proteins at similar concentration ranges due to altered ternary complex geometries and differential ubiquitination efficiencies [2]. The retention of target-class selectivity at concentrations exceeding the antiproliferative IC₅₀ by approximately 10-fold provides a functional selectivity margin that reduces the likelihood of confounding off-target pharmacology in cellular studies.

selectivity off-target degradation BRD7 BRD9

Procurement-Guiding Application Scenarios for (S,R,S)-AHPC-Me (CAS 1948273-02-6)


PROTAC Library Construction and Hit-to-Lead Optimization Programs

When constructing focused or diverse PROTAC libraries for high-throughput degradation screening, (S,R,S)-AHPC-Me offers a validated VHL-recruiting handle with documented sub-nanomolar degradation efficiency in BET-targeting contexts [1]. The well-characterized solubility profile (10 mM in DMSO for free base; ≥2.08 mg/mL in aqueous formulation for hydrochloride salt) ensures compatibility with automated liquid handling systems and cell-based assay workflows. For hit-to-lead optimization campaigns, the methyl-substituted scaffold provides a chemically distinct starting point relative to unmodified (S,R,S)-AHPC, enabling exploration of differentiated structure-activity relationships while maintaining a proven degradation mechanism. Systematic SAR studies confirm that methylation of the VHL ligand enhances degradation potency without compromising ternary complex formation , making this compound particularly suitable for programs seeking to maximize degradation efficiency in early-stage optimization.

BET Family Degrader Development for Oncology Applications

(S,R,S)-AHPC-Me is the ligand component of ARV-771, a clinically characterized BET degrader with validated activity in castration-resistant prostate cancer models [1]. Projects targeting BET proteins (BRD2/3/4) for oncology indications should prioritize this ligand over alternatives due to the extensive characterization data available: defined DC₅₀ values for individual BET family members in 22Rv1 cells (BRD4: 0.2 μM, BRD3: 0.25 μM, BRD2: 0.3 μM) [1], established antiproliferative IC₅₀ values across multiple CRPC cell lines (0.18-0.25 μM) [1], and in vivo tumor growth inhibition data demonstrating 73% tumor suppression at 10 mg/kg twice weekly [1]. This body of evidence provides a robust reference framework for benchmarking new BET degraders and reduces the experimental burden of establishing baseline performance characteristics.

VHL-Based PROTACs Requiring High Solubility for In Vivo Dosing

For in vivo pharmacology studies requiring parenteral administration, the hydrochloride salt form of (S,R,S)-AHPC-Me (CAS 1948273-03-7) provides superior formulation flexibility compared to many E3 ligase ligands. The demonstrated solubility of 2.08 mg/mL (4.32 mM) in a clinically compatible vehicle (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) enables dosing at concentrations sufficient for achieving pharmacologically active exposures. Additionally, the high DMSO solubility of 62 mg/mL (128.88 mM) facilitates the preparation of concentrated stock solutions for formulation development. This solubility profile supports dosing regimens up to 10 mg/kg twice weekly, as validated in published xenograft studies [1], without requiring specialized formulation approaches that may introduce confounding vehicle-related effects.

Mechanistic Studies Requiring Validated Target Engagement and Degradation Selectivity

Research programs investigating the mechanistic consequences of BET protein degradation can leverage (S,R,S)-AHPC-Me-derived PROTACs with confidence, given the documented selectivity profile. At concentrations up to 2 μM—approximately 10-fold above the antiproliferative IC₅₀—no detectable degradation of non-BET bromodomain proteins (BRD7, BRD9) is observed [1]. This selectivity margin reduces the likelihood that observed phenotypic effects arise from off-target degradation. Furthermore, the compound has been validated to reduce c-Myc mRNA by 75%, AR mRNA by 68%, and PSA mRNA by 72% in 22Rv1 cells [1], providing well-characterized downstream pharmacodynamic markers for confirming on-target biological activity. For studies requiring correlation of degradation depth with functional outcomes, this ligand offers a foundation of selectivity and biomarker data that facilitates unambiguous mechanistic interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,S)-AHPC-Me

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.